molecular formula C20H15BrN4O2S B2601061 4-((6-Bromo-4-phenylquinazolin-2-yl)amino)benzenesulfonamide CAS No. 321968-37-0

4-((6-Bromo-4-phenylquinazolin-2-yl)amino)benzenesulfonamide

Cat. No.: B2601061
CAS No.: 321968-37-0
M. Wt: 455.33
InChI Key: RHNBQPJVWMGUTD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-((6-Bromo-4-phenylquinazolin-2-yl)amino)benzenesulfonamide” includes a benzenesulfonamide group attached to a quinazolin ring with a bromo and phenyl substituent .

Scientific Research Applications

Antimicrobial and Antitumor Applications

Research has demonstrated the synthesis and in vitro antimicrobial activity of novel quinazolinone–sulfonamide linked hybrid heterocyclic entities derived from glycine. These compounds have shown varied degrees of inhibitory actions against bacteria and fungi, highlighting their potential as antimicrobial agents (S. Vanparia et al., 2013). Furthermore, novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been identified as a new class of antitumor agents, showcasing more potency and efficacy than the reference drug Doxorubicin in in vitro studies (S. Alqasoumi et al., 2010).

Catalytic and Material Science Research

The compound has also found applications in catalysis and material science. Half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings have been synthesized and demonstrated good activity as catalysts in the transfer hydrogenation of acetophenone derivatives (Serkan Dayan et al., 2013). Additionally, d10 metal complexes based on sulfamethoxazole and other sulfonamides have been explored for their luminescence and antibacterial properties, contributing to the development of new materials with specific functionalities (Xun Feng et al., 2021).

Photodynamic Therapy and Enzyme Inhibition

In the realm of photodynamic therapy, new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have shown remarkable potential due to their high singlet oxygen quantum yield. These properties make them suitable candidates for Type II photosensitizers in cancer treatment (M. Pişkin et al., 2020). Furthermore, benzenesulfonamides incorporating flexible triazole moieties have been highlighted as highly effective carbonic anhydrase inhibitors, with potential applications in lowering intraocular pressure in glaucoma therapy (A. Nocentini et al., 2016).

Properties

IUPAC Name

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O2S/c21-14-6-11-18-17(12-14)19(13-4-2-1-3-5-13)25-20(24-18)23-15-7-9-16(10-8-15)28(22,26)27/h1-12H,(H2,22,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNBQPJVWMGUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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